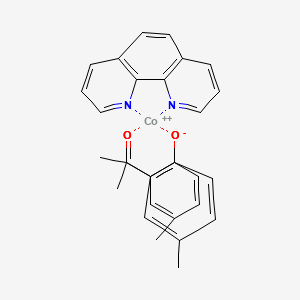
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline is a coordination compound that combines the organic ligands 2-acetyl-4-methylphenolate and 1,10-phenanthroline with a cobalt(2+) ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline typically involves the reaction of cobalt(II) salts with 2-acetyl-4-methylphenolate and 1,10-phenanthroline ligands. One common method involves dissolving cobalt(II) nitrate in a methanol/water mixture and then adding the ligands in a stoichiometric ratio. The reaction mixture is heated to around 85°C to facilitate the formation of the complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt(2+) ion can participate in redox reactions, where it can be oxidized to cobalt(3+) or reduced to cobalt(0).
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
Oxidation: Oxidation of the cobalt(2+) ion can lead to the formation of cobalt(3+) complexes.
Reduction: Reduction can yield cobalt(0) species or other lower oxidation state complexes.
Substitution: Substitution reactions can produce new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline has several scientific research applications:
Catalysis: This compound is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide to carbon monoxide under visible light
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Applications: The compound’s interaction with biological molecules is of interest for developing new therapeutic agents.
Wirkmechanismus
The mechanism by which 2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline exerts its effects involves the coordination of the cobalt(2+) ion with the ligands, which stabilizes the metal center and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) complexes with 1,10-phenanthroline and other ligands: These include complexes with different anions or additional ligands, such as dicyanamide or carboxylates
Copper(II) complexes with 1,10-phenanthroline: These have similar coordination environments but different redox properties.
Uniqueness
2-Acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline is unique due to the specific combination of ligands, which imparts distinct electronic and steric properties to the complex. This uniqueness can result in different catalytic activities and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C30H26CoN2O4 |
|---|---|
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
2-acetyl-4-methylphenolate;cobalt(2+);1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2C9H10O2.Co/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-6-3-4-9(11)8(5-6)7(2)10;/h1-8H;2*3-5,11H,1-2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
ZEDFSXCZQHFFSM-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1)[O-])C(=O)C.CC1=CC(=C(C=C1)[O-])C(=O)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



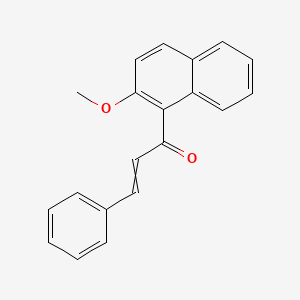
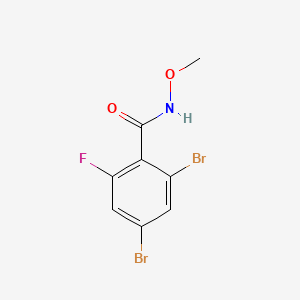
![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)
![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)
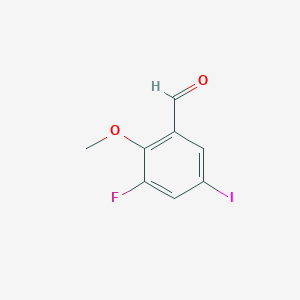
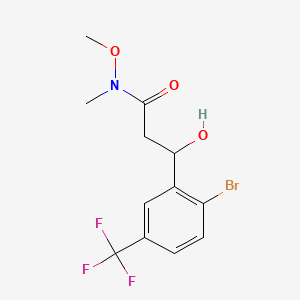
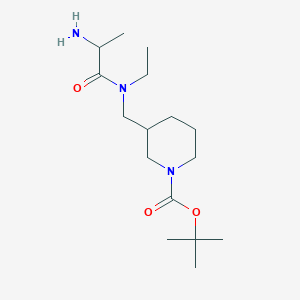
![Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)
![[(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14781179.png)
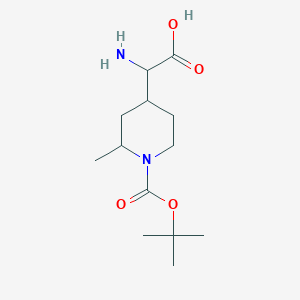
![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)
